
Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4O. It is a derivative of pyrimidine, characterized by the presence of a chlorophenoxy group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-chlorophenol with 2,4-diaminopyrimidine. One common method includes the following steps:
Formation of 4-chlorophenoxy intermediate: 4-chlorophenol is reacted with a suitable base, such as sodium hydroxide, to form the 4-chlorophenoxy anion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution reactions: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce hydroxylated or quinone derivatives .
Aplicaciones Científicas De Investigación
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal chemistry: It is used as a core structure for designing inhibitors of dihydrofolate reductase, an enzyme targeted in anti-tubercular drug development.
Biological studies: The compound is studied for its potential antimicrobial and anticancer activities.
Materials science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell division . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks the chlorophenoxy group.
2,4-Diamino-5-phenylpyrimidine: Contains a phenyl group instead of a chlorophenoxy group.
2,4-Diamino-5-(4-methoxyphenoxy)pyrimidine: Similar structure with a methoxy group instead of a chloro group
Uniqueness
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with enhanced biological activity and selectivity .
Propiedades
Número CAS |
7331-20-6 |
|---|---|
Fórmula molecular |
C10H9ClN4O |
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
5-(4-chlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)16-8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) |
Clave InChI |
APTANHMYYZPGNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CN=C(N=C2N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



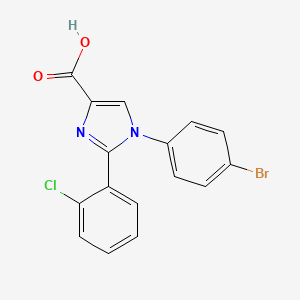
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

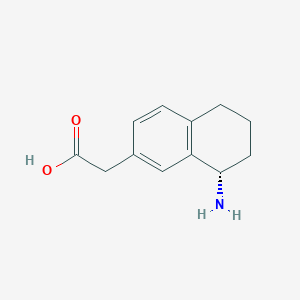

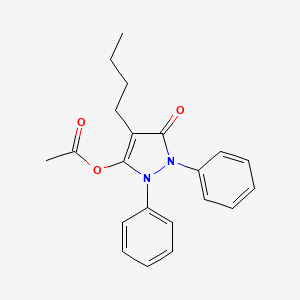
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
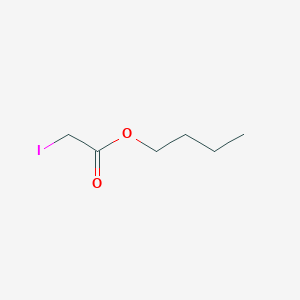
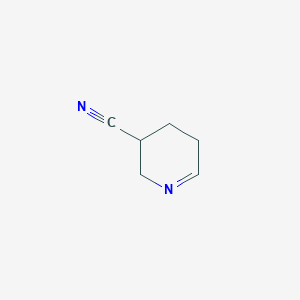
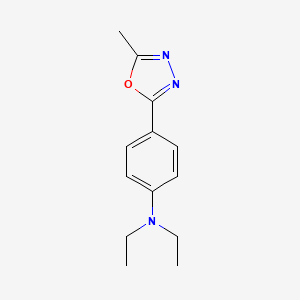
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
